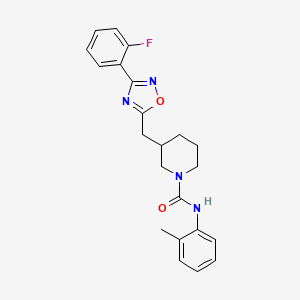

3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-(2-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O2/c1-15-7-2-5-11-19(15)24-22(28)27-12-6-8-16(14-27)13-20-25-21(26-29-20)17-9-3-4-10-18(17)23/h2-5,7,9-11,16H,6,8,12-14H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZAQXUISZKALJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide is a complex organic molecule that incorporates multiple heterocyclic structures known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in antimicrobial and anticancer research, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Oxadiazole moiety : Known for its role in various biological activities, particularly in antimicrobial and anticancer properties.

- Fluorophenyl group : The presence of a fluorine atom is expected to enhance biological activity due to increased lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Compounds containing oxadiazole and isoxazole rings have been reported to exhibit significant antimicrobial properties. For instance, similar compounds have shown promising antibacterial and antifungal activities against various pathogens. The following table summarizes findings related to the antimicrobial efficacy of related compounds:

| Compound Name | Structure | Key Features | Antimicrobial Activity |

|---|---|---|---|

| 5-{[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl) | Structure | Contains oxadiazole; known for antimicrobial activity. | Effective against Gram-positive bacteria |

| 1-{[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine | Structure | Features thieno-pyrimidine; exhibits unique biological activity. | Moderate antifungal activity |

| (R)-(3,4-difluorophenyl)(2-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-y) | Structure | Contains difluorophenyl; potential for varied interactions. | Broad-spectrum activity |

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For example, a study on 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives demonstrated their ability to inhibit tubulin polymerization effectively. The findings are summarized below:

| Compound ID | IC50 Value (μM) | Target | Biological Effect |

|---|---|---|---|

| Compound 1 | 120 | Tubulin | Inhibits cell proliferation in DU-145 prostate cancer cells |

| Compound 2 | 3.0 | Tubulin | Moderate inhibition of colchicine binding |

| Compound 3 | <10 | Thymidylate synthase (TS) | Potent inhibitor with dual anticancer activity |

Study on Antiproliferative Effects

In a comparative analysis of oxadiazole derivatives, researchers found that certain compounds exhibited potent antiproliferative effects on cancer cell lines. The study utilized biochemical assays to confirm the mechanism of action involving tubulin inhibition:

"Biological activity profile studies demonstrated that 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives act as tubulin inhibitors" .

Synthesis and Characterization

The synthesis of the target compound typically involves multi-step reactions starting from readily available starting materials. Key synthetic routes include:

- Formation of the oxadiazole moiety via cyclization reactions.

- Coupling with piperidine derivatives to form the final carboxamide structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, binding affinities, pharmacokinetics, and toxicity profiles.

Positional Isomerism: 2-Fluorophenyl vs. 4-Fluorophenyl (C22)

The most closely related analog, C22, differs by the position of the fluorine atom on the phenyl ring (4-fluoro vs. 2-fluoro). Key findings from in silico studies on C22 include:

- Binding Affinity: C22 demonstrated superior binding affinity to Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) compared to the control drug isoniazid (−9.2 kcal/mol vs. −6.4 kcal/mol) . The 4-fluorophenyl group likely enhances hydrophobic interactions within InhA’s active site.

- ADMET Properties: C22 showed favorable drug-likeness (Lipinski’s Rule compliance), non-carcinogenicity, but hepatotoxicity risks . The 2-fluorophenyl variant may exhibit altered metabolic stability due to steric or electronic effects on cytochrome P450 interactions .

Structural Implications :

- The 2-fluoro substitution could reduce binding affinity if steric hindrance disrupts optimal ligand-receptor alignment.

- Conversely, the ortho-fluoro group might improve solubility or reduce off-target interactions compared to para-substituted analogs.

Heterocyclic Variants: 5-(4-Ethylphenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29)

C29, another anti-TB candidate from the same studies, replaces the oxadiazole-piperidine scaffold with a bistetrazole system:

Comparison :

- The target compound’s oxadiazole-piperidine scaffold may offer better CNS penetration than C29’s tetrazole system.

- Both compounds share non-carcinogenic profiles, but hepatotoxicity risks in C22 highlight the impact of fluorophenyl positioning .

CB2-Selective Oxadiazole Derivatives ()

A series of N-aryl-oxadiazolyl-propionamides targeting cannabinoid receptors (e.g., 6a–6e) share structural motifs with the target compound:

- Substituent Effects : Compounds with electron-withdrawing groups (e.g., 6d: 2-fluoro-4-nitrophenyl) showed enhanced CB2 selectivity .

- Synthetic Flexibility: The oxadiazole ring’s tolerance for diverse substituents (cyano, bromo, nitro) suggests the target compound’s 2-fluorophenyl group could be optimized for specific receptor targets .

Key Difference :

Pharmacokinetic and Toxicity Profiling

Table 1: Comparative Properties of Key Analogs

Key Observations:

- The target compound’s logP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility.

- Fluorine position may influence CYP450 isoform specificity; para-fluoro in C22 correlates with 2C19 metabolism, while ortho-fluoro could shift preference to 2D6 .

- Toxicity risks (e.g., hepatotoxicity in C22) emphasize the need for in vitro validation of the 2-fluorophenyl analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.